molecular formula C24H17Br3OS B14376489 2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran CAS No. 88559-36-8

2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran

Cat. No.: B14376489
CAS No.: 88559-36-8
M. Wt: 593.2 g/mol
InChI Key: KHXIMQOELFIKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran is a complex organic compound characterized by the presence of three bromophenyl groups attached to a thiopyran ring, which also contains a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran typically involves the condensation of 4-bromobenzaldehyde with a suitable thiopyran precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiopyran derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its bromophenyl groups may facilitate binding to hydrophobic pockets in proteins, while the thiopyran ring can interact with sulfur-containing amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(4-bromophenyl)-2-methoxy-2H-thiopyran is unique due to its combination of bromophenyl groups and a methoxy-substituted thiopyran ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

88559-36-8

Molecular Formula

C24H17Br3OS

Molecular Weight

593.2 g/mol

IUPAC Name

2,4,6-tris(4-bromophenyl)-2-methoxythiopyran

InChI

InChI=1S/C24H17Br3OS/c1-28-24(19-6-12-22(27)13-7-19)15-18(16-2-8-20(25)9-3-16)14-23(29-24)17-4-10-21(26)11-5-17/h2-15H,1H3

InChI Key

KHXIMQOELFIKIV-UHFFFAOYSA-N

Canonical SMILES

COC1(C=C(C=C(S1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.